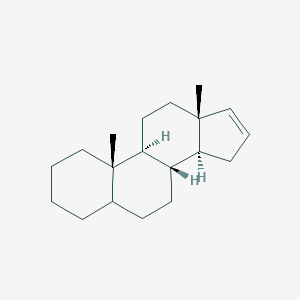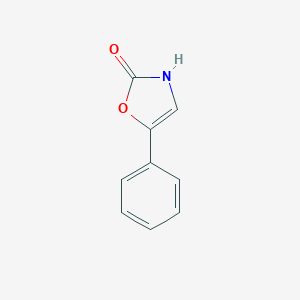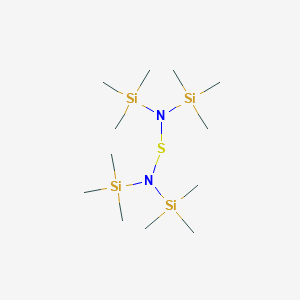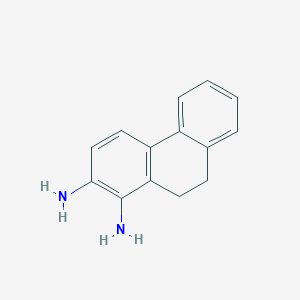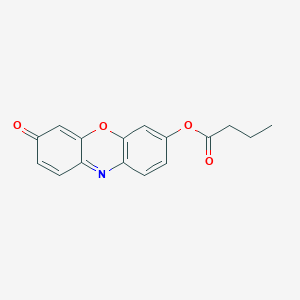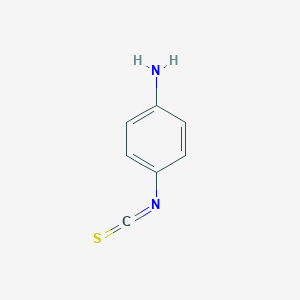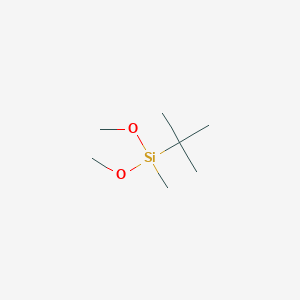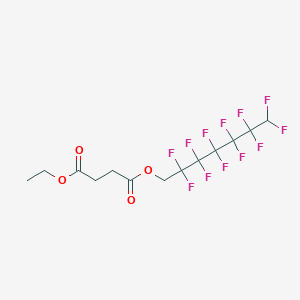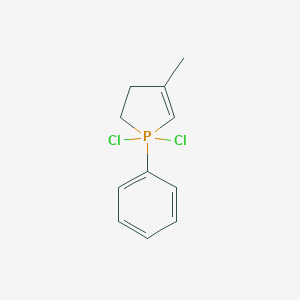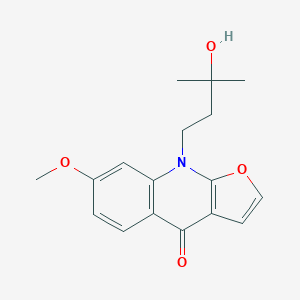
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one
Vue d'ensemble
Description
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one, also known as HMQ1611, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one involves several steps including protection of functional groups, formation of key intermediates, and final deprotection to yield the target compound.
Starting Materials
2-methoxyphenylacetic acid, 3-methyl-2-butanone, sodium hydride, 3-bromopropene, 4-hydroxy-2-methoxybenzaldehyde, acetic anhydride, sulfuric acid, sodium hydroxide, acetic acid, sodium chloride, ethyl acetate, wate
Reaction
Protection of the hydroxyl group of 2-methoxyphenylacetic acid with acetic anhydride and sulfuric acid, Reaction of the protected 2-methoxyphenylacetic acid with sodium hydride and 3-bromopropene to form the corresponding alkene, Reduction of the alkene with sodium borohydride to form the alcohol, Protection of the alcohol with acetic anhydride and sulfuric acid, Reaction of the protected alcohol with 4-hydroxy-2-methoxybenzaldehyde to form the key intermediate, Cyclization of the key intermediate with sulfuric acid to form the furoquinoline ring, Deprotection of the protected groups with sodium hydroxide and acetic acid to yield the final compound, Purification of the final compound using a mixture of ethyl acetate and water, followed by drying and crystallization
Mécanisme D'action
The exact mechanism of action of 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one is not fully understood, but studies have suggested that it may act by inhibiting certain signaling pathways involved in cancer cell growth and inflammation. It may also exert its effects through its ability to scavenge free radicals and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, it has also been found to have anti-microbial activity and the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in certain studies.
Orientations Futures
There are several potential future directions for research on 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential as a drug candidate for cancer and other diseases.
Applications De Recherche Scientifique
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been studied for its potential therapeutic properties in various areas of research. It has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been investigated for its anti-inflammatory and anti-oxidant effects, as well as its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
9-(3-hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,20)7-8-18-14-10-11(21-3)4-5-12(14)15(19)13-6-9-22-16(13)18/h4-6,9-10,20H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNOSLGVDBAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940308 | |
| Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one | |
CAS RN |
18813-64-4 | |
| Record name | Acrophyllidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



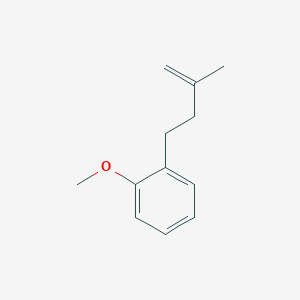
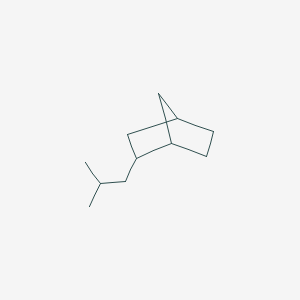
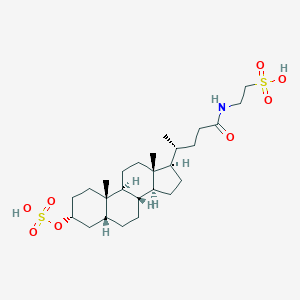
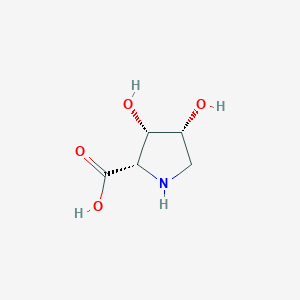
![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
